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Compound of Interest

Compound Name: 5-Bromo-2-nitrophenol

Cat. No.: B022722

For researchers, scientists, and drug development professionals, the precise identification and
characterization of chemical compounds are paramount. This guide provides a comparative
analysis of the spectroscopic data for 2-amino-5-bromophenol, alongside two structurally
related compounds: 2-aminophenol and 2-amino-5-chlorophenol. By presenting key
experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry
(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable
resource for distinguishing between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-amino-5-
bromophenol and its selected analogs. These values provide a quantitative basis for
comparison and identification.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

2-Amino-5-bromophenol CDsCN

7.08 (bs, 1H), 6.82 (d, 1H,
J=2Hz), 6.78 (dd, 1H,
J=8.2Hz), 6.56 (d, 1H, J=8Hz),
4.03 (bs, 2H)[1]

2-Aminophenol DMSO-de

8.98 (s, 1H), 6.68 (m, 1H), 6.61
(m, 1H), 6.57 (m, 1H), 6.43 (m,
1H), 4.48 (s, 2H)[2]

2-Amino-5-chlorophenol DMSO-ds

~9.5 (s, 1H, OH), ~6.8-7.2 (m,
3H, Ar-H), ~5.0 (s, 2H, NH>2)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent

Chemical Shifts (6, ppm)

2-Amino-5-bromophenol -

Data not available

2-Aminophenol DMSO-de

144.51, 137.07, 120.16,
117.16, 115.13, 115.05[2]

2-Amino-5-chlorophenol -

Data not available

Table 3: IR Spectroscopic Data
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Compound Sample Prep Key Absorptions (cm™?)
3496 (wide), 3377, 3298,
2-Amino-5-bromophenol KBr 1598, 1502, 1431, 1269, 1210,

916, 877[1]

2-Aminophenol -

Characteristic peaks for O-H,
N-H, and aromatic C-H and

C=C stretching and bending.

2-Amino-5-chlorophenol -

Similar to 2-aminophenol with
additional C-CI stretching

vibrations.

Table 4. Mass Spectrometry Data

Key Fragmentation

Compound lonization Mode Molecular lon (m/z)
Peaks
2-Amino-5- Further fragmentation
LRESIMS (ESI+) 188/190 (M+H)*[1] .
bromophenol data not available.
2-Aminophenol - 109 Data not available
2-Amino-5-
- 143/145 Data not available
chlorophenol
Table 5: UV-Vis Spectroscopic Data
Compound Solvent Amax (nm)
2-Amino-5-bromophenol - Data not available
2-Aminophenol Water 281[3]
2-Amino-5-chlorophenol - Data not available
Experimental Protocols
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Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate
deuterated solvent (e.g., DMSO-ds, CDCIs, CD3CN) at a concentration of approximately 5-10
mg/0.5 mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)
spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed
directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be
analyzed as a thin film between salt plates (e.g., NaCl or KBr). Spectra are typically recorded in
the range of 4000-400 cm~1,

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled
with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Common ionization techniques include Electron lonization (El) for GC-MS and Electrospray
lonization (ESI) for LC-MS. The instrument is operated in either positive or negative ion mode
to detect the molecular ion and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a double-
beam UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent
(e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between
0.1 and 1. The spectrum is scanned over a wavelength range of approximately 200-800 nm,
and the wavelength of maximum absorbance (Amax) is determined.

Visualization of Spectroscopic Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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